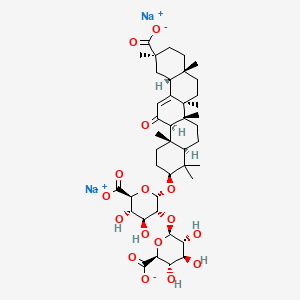

Disodium glycyrrhizinate

Description

Properties

CAS No. |

71277-79-7 |

|---|---|

Molecular Formula |

C42H62NaO16 |

Molecular Weight |

845.9 g/mol |

IUPAC Name |

disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |

InChI Key |

KMLYQOUDRJQHIQ-OOFFSTKBSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[Na] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[Na] |

Related CAS |

71277-78-6 |

Origin of Product |

United States |

Biosynthesis and Origin of Glycyrrhizin Precursors

Plant-Based Biosynthetic Pathways of Glycyrrhizin (B1671929) in Glycyrrhiza Species

The biosynthesis of glycyrrhizin is a multi-step process that begins with the formation of a triterpenoid (B12794562) scaffold, followed by a series of modifications by various enzymes. researchgate.netoup.com

The journey to glycyrrhizin begins with the cyclization of 2,3-oxidosqualene, a common precursor for both sterols and triterpenes in plants. oup.comresearchgate.net This crucial step is catalyzed by the enzyme β-amyrin synthase (bAS), which transforms the linear 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. researchgate.netoup.comnih.gov This cyclization represents a key branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid biosynthesis). researchgate.net The formation of β-amyrin is a foundational step, as its oleanane skeleton is the structural basis for glycyrrhizin. nih.gov

| Precursor | Enzyme | Product | Organism |

| 2,3-Oxidosqualene | β-amyrin synthase (bAS) | β-amyrin | Glycyrrhiza species, Panax ginseng researchgate.netnih.gov |

| 2,3-Oxidosqualene | Cycloartenol synthase | Cycloartenol | Plants (for sterol synthesis) researchgate.net |

| 2,3-Oxidosqualene | Lupeol synthase | Lupeol | Various plants researchgate.net |

Following the formation of β-amyrin, a series of oxidative reactions occur, catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.netoup.com These enzymes are critical for the functionalization of the triterpene backbone. The first key P450 involved is β-amyrin 11-oxidase, encoded by the gene CYP88D6. researchgate.netoup.com This enzyme catalyzes the two-step oxidation of β-amyrin at the C-11 position to produce 11-oxo-β-amyrin. researchgate.netoup.com

Subsequently, another P450, CYP72A154, acts on 11-oxo-β-amyrin. researchgate.netoup.comnih.gov This enzyme is responsible for the three sequential oxidation steps at the C-30 position, leading to the formation of glycyrrhetinic acid, the aglycone of glycyrrhizin. oup.comnih.gov The coordinated action of these two P450 enzymes channels the metabolic flux from the general triterpenoid pathway specifically towards glycyrrhizin biosynthesis. researchgate.net

| Enzyme | Substrate | Product | Function |

| CYP88D6 (β-amyrin 11-oxidase) | β-amyrin | 11-oxo-β-amyrin | Two-step oxidation at C-11 researchgate.netoup.com |

| CYP72A154 | 11-oxo-β-amyrin | Glycyrrhetinic acid | Three-step oxidation at C-30 oup.comnih.gov |

The final step in the biosynthesis of glycyrrhizin is the attachment of two glucuronic acid molecules to the C-3 hydroxyl group of glycyrrhetinic acid. nih.govnih.gov This glycosylation process is catalyzed by UDP-dependent glucuronosyltransferases (UGATs). nih.gov A unique glucuronosyltransferase discovered in Glycyrrhiza uralensis, designated GuUGAT, has been shown to catalyze the continuous two-step glucuronosylation of glycyrrhetinic acid to directly yield glycyrrhizin. nih.govresearchgate.net This enzyme first attaches one glucuronic acid molecule to form glycyrrhetinic acid 3-O-monoglucuronide, and then adds the second molecule to complete the synthesis of glycyrrhizin. researchgate.netmdpi.com Site-directed mutagenesis studies have identified key amino acid residues, such as Gln-352, His-22, Trp-370, Glu-375, and Gln-392, as being important for the catalytic activity of GuUGAT. nih.gov

Metabolic Conversion Pathways of Glycyrrhizin to Glycyrrhetinic Acid

When glycyrrhizin is orally ingested, it is not readily absorbed in its original form due to its high molecular weight and low permeability. nih.gov Instead, it undergoes metabolic conversion in the gastrointestinal tract, primarily by the gut microbiota. researchgate.netnih.govjst.go.jp Intestinal bacteria produce β-glucuronidase enzymes that hydrolyze the two glucuronic acid moieties from glycyrrhizin. jst.go.jpresearchgate.net This process releases the aglycone, glycyrrhetinic acid, which is more readily absorbed into the bloodstream. researchgate.netnih.gov The conversion to glycyrrhetinic acid is considered a crucial step for the biological activity of orally administered glycyrrhizin. researchgate.net The composition of the gut microbiota can significantly influence the rate and extent of this conversion, leading to individual variations in the pharmacokinetics of glycyrrhizin. jst.go.jpnih.gov

Investigation of Isomeric Forms and Their Occurrence (e.g., 18-alpha vs. 18-beta Glycyrrhetinic Acid)

Glycyrrhetinic acid exists as two main stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. nih.govresearchgate.net These isomers differ in the stereochemistry at the C-18 position, which affects the conformation of the D and E rings of the triterpenoid structure. researchgate.net The 18β-isomer is the naturally predominant form found in licorice root, with quantities typically ranging from 0.1% to 1.6%, while the 18α-isomer is present in much smaller amounts, usually less than 0.7%. nih.gov The 18β-glycyrrhizin can be isomerized to the 18α-form under alkaline conditions. researchgate.net The different stereochemistry of these isomers is thought to influence their biological activities and physicochemical properties. researchgate.net

| Isomer | Relative Abundance in Glycyrrhiza root | Key Structural Feature |

| 18β-glycyrrhetinic acid | Higher (0.1% to 1.6%) nih.gov | Cis-junction of the D/E rings researchgate.net |

| 18α-glycyrrhetinic acid | Lower (less than 0.7%) nih.gov | Trans-junction of the D/E rings researchgate.net |

Advanced Methodologies for Disodium Glycyrrhizinate Analysis in Research

Chromatographic Techniques for Quantitative Assessment and Purity Evaluation

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into individual components. For Disodium (B8443419) Glycyrrhizinate, both high-performance liquid chromatography and thin-layer chromatography are routinely utilized.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the precise quantification of glycyrrhizin (B1671929) (the acidic form of Disodium Glycyrrhizinate) in various matrices, including herbal products and biological fluids. researchgate.netnih.govsemanticscholar.org The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Research has established robust HPLC methods for determining glycyrrhizin and its primary metabolite, glycyrrhetic acid. nih.gov A common approach involves using a C18 column with a mobile phase often consisting of an acetonitrile (B52724) and water mixture containing modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to ensure consistent retention times. nih.govepa.gov Detection is typically performed using an ultraviolet (UV) detector set at a wavelength of 251 nm. nih.gov These methods are validated for linearity, precision, accuracy, and sensitivity, demonstrating their reliability for quantitative analysis. nih.govmdpi.com For instance, one validated LC-MS/MS method reported a calibration range of 10 to 10,000 ng/mL for glycyrrhizin in human plasma, with a lower limit of quantification of 10 ng/mL. nih.gov The precision of these methods is generally high, with relative standard deviations of less than 4% for licorice and tobacco samples. epa.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 or SepaxHP CN | nih.govmdpi.com |

| Mobile Phase | Acetonitrile:water (50:50, v:v) with 0.1% formic acid and 5mM ammonium acetate | nih.gov |

| Flow Rate | 0.8 mL/min | mdpi.com |

| Detection | UV at 251 nm or Mass Spectrometry | nih.govnih.gov |

| Linearity Range (Plasma) | 10 - 10,000 ng/mL | nih.gov |

| Precision (RSD) | < 4% | epa.gov |

Thin-Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and purity assessment of this compound. researchgate.netsid.ir This technique involves spotting a sample onto a plate coated with an adsorbent material, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). sigmaaldrich.com The components of the sample migrate at different rates, resulting in separation.

TLC is particularly useful for the rapid screening and fingerprinting of licorice extracts to confirm the presence of glycyrrhizin and to differentiate between various licorice species. researchgate.net The separated spots can be visualized under UV light or by using chemical visualizing reagents. nih.gov While primarily a qualitative method, TLC can be made semi-quantitative or fully quantitative by using a densitometer to measure the intensity of the spots. nih.gov The simplicity, speed, and cost-effectiveness of TLC make it an ideal method for initial purity tests and for monitoring chemical reactions. sigmaaldrich.comnih.gov For instance, a study on Glycyrrhiza glabra extract used TLC to qualitatively analyze the presence of 18β-glycyrrhetinic acid, demonstrating its utility in identifying key components. sid.ir

Spectroscopic and Mass Spectrometric Methods in Glycyrrhizinate Research

Spectroscopic and spectrometric techniques provide detailed structural and quantitative information about molecules by measuring their interaction with electromagnetic radiation or by determining their mass-to-charge ratio.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct method for assessing the purity of glycyrrhizinate salts without the need for a chemical reference standard of the analyte itself. mdpi.comfitnyc.edunih.gov This technique relies on the principle that the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.

A qNMR method for the purity assessment of dipotassium (B57713) glycyrrhizinate has been successfully developed and validated. mdpi.comresearchgate.net In this method, a known amount of an internal standard (such as potassium hydrogen phthalate (B1215562) or fumaric acid) is added to a precisely weighed sample. mdpi.com The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the olefinic proton H-12 at δ 5.68 ppm) with the integral of a signal from the internal standard. mdpi.comresearchgate.net The method has been validated for linearity, precision, stability, and accuracy, with results showing good correlation with those obtained from traditional HPLC methods. mdpi.comfitnyc.edu

| Parameter | Specification | Source |

|---|---|---|

| Spectrometer Frequency | 500.06 MHz | mdpi.com |

| Internal Standards | Potassium hydrogen phthalate (KHP), Fumaric acid (FA) | mdpi.com |

| Analyte Quantification Signal | δ 5.68 ppm (s, 1H, H-12) | mdpi.com |

| Validation | Linearity, precision, repeatability, stability, accuracy | mdpi.com |

| Correlation with HPLC | Results are consistent with HPLC-UV detection | fitnyc.edu |

Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the analysis of this compound. nih.gov ESI is a soft ionization technique that allows large, non-volatile molecules like glycyrrhizin to be ionized directly from a liquid solution into the gas phase with minimal fragmentation. premierbiosoft.com

In glycyrrhizinate research, LC-ESI-MS is used for the simultaneous determination of glycyrrhizin and its metabolites in complex biological matrices like human plasma. nih.govnih.gov The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govnih.gov For glycyrrhizin, the transition m/z 823 → 453 is often monitored, while for its metabolite, glycyrrhetinic acid, the transition m/z 471 → 177 is used. nih.gov This methodology provides excellent sensitivity, with detection limits in the low ng/mL range, making it ideal for pharmacokinetic studies. nih.govresearchgate.net

Immunochemical Assays in Glycyrrhizinate Research (e.g., Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA))

Immunochemical assays leverage the highly specific binding interaction between an antibody and its antigen. The indirect competitive enzyme-linked immunosorbent assay (icELISA) has been developed for the rapid and sensitive detection of glycyrrhizic acid (GL). nih.govnih.gov

This assay involves a competition between the free GL in a sample and a fixed amount of GL-protein conjugate coated onto a microtiter plate for binding to a limited amount of a specific monoclonal antibody (MAb). nih.gov The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal. A higher concentration of GL in the sample results in a weaker signal, as less antibody will be available to bind to the plate. uomustansiriyah.edu.iq

A developed icELISA for GL demonstrated high sensitivity, with a 50% inhibition concentration (IC₅₀) of 1.1 ng/mL and a detection range of 0.2–5.1 ng/mL. nih.govnih.gov The results obtained with this immunoassay showed a strong correlation (correlation coefficient > 0.98) with those from HPLC analysis, indicating its suitability as a simple, effective, and rapid screening tool for GL in licorice samples. nih.gov

| Parameter | Conventional icELISA | Simplified icELISA | Source |

|---|---|---|---|

| IC₅₀ Value | 1.1 ng/mL | 5.3 ng/mL | nih.govnih.gov |

| Detection Range | 0.2–5.1 ng/mL | 1.2–23.8 ng/mL | nih.govnih.gov |

| Monoclonal Antibody (MAb) Dissociation Constant (Kd) | 9.96 x 10⁻¹⁰ M | nih.govnih.gov | |

| Cross-reactivity with Glycyrrhetic Acid | ~2.6% | nih.govnih.gov | |

| Correlation with HPLC (R²) | > 0.98 | nih.gov |

Method Validation Parameters for Glycyrrhizinate Quantification (e.g., linearity, precision, accuracy, reproducibility)

The validation of an analytical method is crucial to ensure that the measurements are reliable, accurate, and reproducible. For the quantification of glycyrrhizinate, various analytical techniques, primarily chromatographic methods like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), as well as Nuclear Magnetic Resonance (NMR) spectroscopy, are employed. researchgate.net The validation of these methods is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and involves the assessment of several key parameters. proquest.comglobalresearchonline.net

Linearity

Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu This is a fundamental parameter to establish the working range of the assay. Linearity is typically evaluated by analyzing a series of standard solutions of glycyrrhizinate at different concentrations. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (R²) close to 1.0. tandfonline.com

For instance, a Reverse Phase HPLC (RP-HPLC) method developed for the simultaneous estimation of monoammonium glycyrrhizinate showed excellent linear correlation. proquest.comresearchgate.net Similarly, an HPTLC method for the analysis of glycyrrhizic acid demonstrated a strong linear relationship with an R² value of 0.999 in a concentration range of 200–1000 ng per spot. tandfonline.com Another HPTLC method reported a linearity range of 100-600 ng with an r² of 0.998. nih.gov

Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): This assesses the precision under the same operating conditions over a short interval of time. globalresearchonline.net

Intermediate Precision (Inter-day precision): This expresses the variations within a laboratory, such as on different days, with different analysts, or using different equipment. globalresearchonline.net

Validation studies for glycyrrhizinate quantification consistently report low RSD values, indicating high precision. For example, in an RP-HPLC method, precision studies carried out at intra-day and inter-day intervals found RSD values to be less than 2.00%. proquest.comresearchgate.net A quantitative ¹H NMR (qNMR) method for dipotassium glycyrrhizinate showed RSD values for precision and reproducibility to be 0.31% and 0.67% respectively. mdpi.com An HPTLC method for glycyrrhizin also demonstrated satisfactory intra-day and inter-day precision with RSD values below 1.84% and 1.62%, respectively. nih.gov

Accuracy

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. globalresearchonline.net It is often determined through recovery studies, where a known amount of pure glycyrrhizinate standard is added (spiked) into a sample matrix and the mixture is analyzed. The percentage of the analyte that is recovered by the method is then calculated. High recovery rates indicate an accurate method.

For a validated RP-HPLC method, the accuracy was evident from recovery values ranging from 98.96% to 101.39% for monoammonium glycyrrhizinate. proquest.comresearchgate.net An HPTLC method for glycyrrhizin showed recovery between 99.4% and 99.8%. nih.gov Similarly, a qNMR method for dipotassium glycyrrhizinate reported average recovery rates of 99.29% and 99.90%. mdpi.com

Reproducibility

Reproducibility assesses the precision between different laboratories and is considered during the standardization of an analytical method. It evaluates the ability of the method to provide consistent results when performed by different analysts in different locations with different instruments. globalresearchonline.net While often evaluated in later stages of method development, the parameters of intermediate precision give a strong indication of a method's reproducibility. A validated HPLC method for monoammonium glycyrrhizinate was reported to be reproducible. proquest.com A qNMR method also demonstrated high reproducibility with an RSD value of 0.57%. mdpi.com

The table below summarizes typical validation parameters from various research findings for the quantification of glycyrrhizinate using different analytical methodologies.

| Parameter | Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | Source(s) |

| Linearity | HPTLC | 100-500 ng/spot | 0.9908 | N/A | N/A | asianpubs.org |

| HPTLC | 100-600 ng/band | 0.998 | N/A | N/A | nih.gov | |

| HPTLC | 2000-7000 ng/spot | 0.9986 | N/A | N/A | nih.gov | |

| UV Spectrophotometry | 10-60 µg/ml | N/A | N/A | N/A | healthinformaticsjournal.com | |

| Accuracy | RP-HPLC | N/A | N/A | 98.96 - 101.39 | N/A | proquest.comresearchgate.net |

| HPTLC | N/A | N/A | 99.4 - 99.8 | N/A | nih.gov | |

| HPTLC | N/A | N/A | 98.87 - 99.50 | N/A | nih.gov | |

| qNMR | N/A | N/A | 99.29 - 99.90 | N/A | mdpi.com | |

| Precision | RP-HPLC | N/A | N/A | N/A | < 2.00 (Intra- & Inter-day) | proquest.comresearchgate.net |

| HPTLC | N/A | N/A | N/A | < 1.84 (Intra-day), < 1.62 (Inter-day) | nih.gov | |

| HPTLC | N/A | N/A | N/A | 0.40-0.54 (Repeatability), 0.47-0.61 (Intermediate) | nih.gov | |

| qNMR | N/A | N/A | N/A | 0.24 - 0.31 | mdpi.com | |

| Reproducibility | qNMR | N/A | N/A | N/A | 0.57 - 0.67 | mdpi.com |

Pharmacokinetic Investigation Methodologies and Preclinical Disposition of Glycyrrhizinates

Absorption Mechanisms and Metabolite Formation in Preclinical Models

The absorption of glycyrrhizin (B1671929) is not a straightforward process and is heavily reliant on its biotransformation within the gastrointestinal tract.

Following oral administration, glycyrrhizin (GL) is not readily absorbed in its original form. mdpi.com Instead, it undergoes hydrolysis by intestinal bacteria, primarily in the stomach and large intestine, to its aglycone, glycyrrhetinic acid (GA). researchgate.netnih.gov This biotransformation is crucial, as GA is considered the principal biologically active metabolite responsible for most of the pharmacological effects observed. mdpi.comresearchgate.net The conversion is catalyzed by β-glucuronidase produced by the gut microbiota. researchgate.netresearchgate.net Studies in rats have shown that this hydrolysis does not occur in the small intestine and is diminished in germ-free animals or after treatment with antibiotics like kanamycin, confirming the essential role of intestinal flora. researchgate.net

The gastrointestinal absorption of glycyrrhizin itself is poor, with an estimated bioavailability of approximately 1% in rats after oral administration. jfda-online.com The limited mucosal permeability is a significant factor in its low absorption rate. researchgate.net In contrast, its metabolite, glycyrrhetinic acid, is absorbed more readily. researchgate.net Preclinical studies using in situ loop techniques in rats have demonstrated that the absorption of GA is greater than that of GL, with the large intestine being a primary site for the absorption of GA formed after bacterial hydrolysis. researchgate.netjfda-online.com Although GL is poorly absorbable, both GL and GA are detected in plasma after oral administration, indicating that a small fraction can be absorbed in its parent form. researchgate.net

Distribution Profiles and Tissue Affinity in Animal Models

Once absorbed, glycyrrhizin and its metabolite glycyrrhetinic acid exhibit specific distribution patterns, with a notable affinity for the liver. The presence of specific receptors for GA on the sinusoidal surface of mammalian hepatocytes has been identified, facilitating targeted uptake by liver cells. mdpi.comresearchgate.netmdpi.com This high affinity for the liver has been confirmed in several preclinical studies. mdpi.com

In a study on mice, concentrations of glycyrrhizin in the plasma and liver were significantly increased following intracolonic administration compared to administration in the jejunum or ileum. researchgate.net Another study in mice that were administered an oral decoction found that both glycyrrhizic acid and glycyrrhetinic acid were enriched in the liver and colon tissues. nih.gov This targeted distribution to the liver is a key aspect of its pharmacokinetic profile and is foundational for its use in liver-targeting drug delivery systems. mdpi.comresearchgate.net In a mouse mastitis model, glycyrrhizin was also shown to attenuate mammary gland histopathological changes, suggesting distribution to mammary tissue under inflammatory conditions. nih.gov

Biotransformation Pathways and Enzyme Interactions in Hepatic Metabolism (e.g., Cytochrome P450 System)

After reaching the systemic circulation, glycyrrhetinic acid undergoes further metabolism, primarily in the liver. It is conjugated with glucuronic acid or sulfates before being excreted. frontiersin.org The interaction of glycyrrhizin and its constituents with the cytochrome P450 (CYP450) enzyme system has been a focus of research to understand potential herb-drug interactions.

Preclinical data indicate that licorice extracts and their components can modulate the activity of various CYP enzymes. Studies have shown that extracts from Glycyrrhiza uralensis can strongly inhibit CYP2B6 and moderately inhibit CYP2C8, CYP2C9, and CYP2C19. nih.gov Similarly, extracts from Glycyrrhiza glabra showed moderate inhibitory effects on CYP2B6, CYP2C8, CYP2C9, and CYP2C19. nih.gov Specific compounds within licorice, such as isoliquiritigenin (B1662430) and 18β-glycyrrhetinic acid, have been found to inhibit members of the CYP2C family. nih.gov

Conversely, some studies suggest an inductive effect on certain CYP enzymes. Pre-treatment with glycyrrhizin in rats was found to enhance the metabolism of nobiletin, which was attributed to the induction of CYP3A4 and the efflux transporter P-glycoprotein (P-gp). nih.gov This suggests that glycyrrhizin can increase the clearance of co-administered drugs that are substrates for these proteins. nih.govacs.org The varied effects—inhibition versus induction—depend on the specific licorice species, the constituent compound being studied, and the experimental model. nih.gov

Elimination Routes and Entero-hepatic Recirculation in Preclinical Species

The primary route of elimination for glycyrrhizin and its metabolites is through biliary excretion. mdpi.com Studies in rats have demonstrated that a substantial portion of an intravenously administered dose is secreted from the liver into the bile. mdpi.com One study reported that biliary excretion accounted for 80.6% of the administered dose in rats. mdpi.com

A significant characteristic of glycyrrhizin's pharmacokinetics is its extensive enterohepatic recirculation. mdpi.com After being excreted into the bile and entering the duodenum, glycyrrhizin can be reabsorbed back into the systemic circulation. mdpi.com This recycling process is evidenced by the appearance of secondary peaks in the plasma concentration-time curves in control rats. mdpi.com In rats with biliary fistulization, which prevents the return of bile to the intestine, these secondary peaks are absent, and the plasma concentration declines more rapidly. mdpi.com This enterohepatic cycling contributes to a higher area under the curve (AUC) and a longer retention time in the body. mdpi.comacs.org

Methodological Approaches for Pharmacokinetic Parameter Determination (e.g., Area Under the Curve (AUC), Elimination Half-Life (t1/2), Time to Peak Concentration (Tmax), Peak Concentration (Cmax) in animal studies)

The determination of pharmacokinetic parameters for glycyrrhizinates in preclinical animal studies typically involves the collection of serial blood samples after administration. The concentrations of glycyrrhizin and glycyrrhetinic acid in plasma are quantified using sensitive analytical methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgsemanticscholar.org

From the resulting plasma concentration-time data, key pharmacokinetic parameters are calculated using non-compartmental analysis software. nih.gov These parameters include:

Cmax (Peak Concentration): The maximum observed concentration in the plasma.

Tmax (Time to Peak Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

t1/2 (Elimination Half-Life): The time required for the plasma concentration of the drug to decrease by half.

The table below summarizes representative pharmacokinetic parameters for glycyrrhizin's active metabolite, glycyrrhetinic acid, from a study in rabbits, highlighting the differences when glycyrrhizin acts as a prodrug.

| Parameter | Oral Glycyrrhizin | Oral Glycyrrhetinic Acid |

|---|---|---|

| Tmax (hr) | 7.0 ± 1.3 | Not Reported |

| Cmax (µg/mL) | 0.6 ± 0.1 | Not Reported |

| AUC (µg·hr/mL) | 16.3 ± 2.7 | 3.0 ± 0.5 |

| MRT (hr) | 12.7 ± 2.1 | 2.8 ± 0.3 |

Data derived from a pharmacokinetic study in rabbits. jfda-online.com MRT refers to Mean Residence Time.

Molecular and Cellular Mechanisms of Disodium Glycyrrhizinate Action

Enzyme Modulation and Inhibition

Disodium (B8443419) glycyrrhizinate and its active metabolite, 18β-glycyrrhetinic acid, are known to interact with and inhibit several enzymes, thereby altering specific biochemical pathways.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

A primary mechanism of action for disodium glycyrrhizinate is the inhibition of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2). nih.govresearchgate.net This enzyme is responsible for the conversion of active cortisol to its inactive form, cortisone, particularly in mineralocorticoid target tissues like the kidney. researchgate.netwikipedia.org

The active metabolite of glycyrrhizic acid, 18β-glycyrrhetinic acid, acts as a potent competitive inhibitor of 11β-HSD2. researchgate.netnih.gov By blocking this enzyme, the local concentration of cortisol increases, leading to enhanced activation of mineralocorticoid receptors. nih.govscbt.com This mechanism mimics a state of apparent mineralocorticoid excess. wikipedia.orgscbt.com Chronic administration of high doses of glycyrrhizic acid has also been shown in animal studies to suppress the mRNA and protein expression of 11β-HSD2, suggesting a potential indirect, long-term regulatory effect in addition to direct competitive inhibition. researchgate.net

| Parameter | Description of Effect | Primary Reference |

|---|---|---|

| Enzyme Target | 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2) | nih.govresearchgate.net |

| Mechanism | Competitive inhibition by the active metabolite, 18β-glycyrrhetinic acid. | researchgate.netnih.gov |

| Biochemical Outcome | Prevents the conversion of active cortisol to inactive cortisone. | nih.govresearchgate.net |

| Physiological Consequence | Increased local cortisol levels, leading to potent anti-inflammatory effects and mineralocorticoid receptor activation. | nih.gov |

Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin and hair. researchgate.netnih.gov While licorice extracts are known to inhibit tyrosinase, this effect is primarily attributed to other phytochemicals within the extract rather than this compound itself. researchgate.netnih.gov

Compounds such as glabridin, glabrene, isoliquiritigenin (B1662430), glycyrrhisoflavone, and glyasperin C, found in licorice root, are potent tyrosinase inhibitors. researchgate.netresearchgate.netnih.gov For example, glabridin has been identified as a powerful noncompetitive inhibitor of tyrosinase, with an IC50 value of 0.43 μmol/L. bio-rad.com Research indicates that glabrene and isoliquiritigenin also effectively inhibit both the monophenolase and diphenolase activities of tyrosinase. researchgate.net The tyrosinase inhibitory activity of licorice extract is often stronger than what would be expected from its glabridin content alone, pointing to the synergistic or additive effects of these other compounds. researchgate.netresearchgate.net

Modulation of Microsomal Prostaglandin E Synthase Type-2 and Cyclooxygenase (COX) Enzymes

This compound plays a role in the inflammatory cascade by modulating enzymes involved in prostaglandin synthesis. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes and prostaglandin E synthases. mdpi.comsemanticscholar.org

Research has demonstrated that glycyrrhizin (B1671929) can inhibit the production of PGE2 in activated macrophages. mdpi.com This effect is linked to its ability to down-regulate the expression of COX-2, the inducible isoform of the cyclooxygenase enzyme that is often upregulated during inflammation. mdpi.com By inhibiting COX-2, glycyrrhizin reduces the conversion of arachidonic acid to prostaglandin H2, the precursor for PGE2. semanticscholar.orgmdpi.com While the outline specifies modulation of microsomal prostaglandin E synthase type-2 (mPGES-2), the predominant documented mechanism for glycyrrhizin's effect on the PGE2 pathway is the suppression of COX-2 expression. mdpi.com The direct modulatory action of this compound on mPGES-2 is not as extensively characterized as its effect on COX-2.

Inflammatory Signaling Pathway Regulation

A significant component of this compound's mechanism of action is its ability to regulate key signaling pathways that orchestrate the inflammatory response at the cellular level.

High Mobility Group Box 1 (HMGB1) and Toll-like Receptor 4 (TLR4) Modulation

High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released into the extracellular space, where it functions as a damage-associated molecular pattern (DAMP) to promote inflammation. researchgate.netduke.edu Extracellular HMGB1 interacts with cell surface receptors, including Toll-like Receptor 4 (TLR4), to trigger pro-inflammatory signaling cascades.

Glycyrrhizin has been shown to directly bind to HMGB1, thereby inhibiting its cytokine-like activities. researchgate.netnih.gov This physical interaction prevents HMGB1 from binding to its receptors, such as TLR4, and subsequently disrupts the activation of the HMGB1/TLR4 signaling axis. bio-rad.comduke.edu By antagonizing HMGB1, glycyrrhizin effectively reduces the release of pro-inflammatory cytokines and mitigates the inflammatory response. This mechanism is a critical component of its anti-inflammatory properties, as demonstrated in various models of inflammation-related conditions. nih.gov

Nuclear Factor-κB (NF-κB) Pathway Interactions

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. mdpi.com Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.

This compound and its derivatives have been shown to be potent inhibitors of the NF-κB signaling pathway. mdpi.com Its inhibitory action is often linked to its upstream modulation of the HMGB1/TLR4 axis. nih.gov By blocking TLR4 activation, glycyrrhizin prevents the subsequent downstream signaling events that lead to NF-κB activation. Specifically, it has been observed to inhibit the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com This stabilization of IκBα prevents the nuclear translocation of the active NF-κB p65 subunit, thereby blocking the transcription of NF-κB target genes. nih.govnih.govmdpi.com This suppression of NF-κB activation results in a broad downregulation of inflammatory mediators. mdpi.commdpi.com

| Pathway Component | Mechanism of Action | Key References |

|---|---|---|

| HMGB1 | Directly binds to HMGB1, inhibiting its extracellular cytokine activities. | researchgate.netnih.gov |

| TLR4 | Inhibits the HMGB1/TLR4 signaling axis, preventing downstream inflammatory signaling. | duke.edu |

| NF-κB | Prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation of NF-κB p65. | nih.govnih.govmdpi.com |

| Overall Outcome | Suppression of pro-inflammatory gene expression, leading to reduced production of cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). | nih.govmdpi.commdpi.com |

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Pathways

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways, which are crucial signaling cascades that regulate a variety of cellular processes. The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, transmits signals from cell surface receptors to the DNA in the cell's nucleus. wikipedia.org This signaling cascade begins when an extracellular signaling molecule binds to a receptor on the cell surface, initiating a series of protein phosphorylations. wikipedia.org This process ultimately leads to the activation of MAPK (also known as ERK), which can then phosphorylate various cytoplasmic and nuclear targets, including transcription factors like Myc, to regulate gene expression and cellular responses such as cell division. wikipedia.orgyoutube.com

Research indicates that this compound can influence this pathway by inhibiting the phosphorylation of key kinases. For instance, in a study on TPA-induced skin inflammation in mice, pretreatment with glycyrrhizic acid, the active component of this compound, dose-dependently inhibited the phosphorylation of ERK1/2 and p38, both of which are components of the MAPK signaling pathway. nih.gov By suppressing the activation of these kinases, this compound can down-regulate subsequent inflammatory responses. nih.gov The activation of the ERK/MAPK pathway is a known factor in the upregulation of certain receptors, and inhibitors of this pathway have been shown to attenuate these effects. researchgate.net

Cytokine and Chemokine Expression Modulation (e.g., TNF-α, IL-1β, IL-6, iNOS)

This compound demonstrates significant modulation of cytokine and chemokine expression, key mediators of the inflammatory response. Cytokines are signaling proteins that play a pivotal role in both innate and adaptive immunity, with proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) being central to initiating and amplifying inflammatory cascades.

Studies have consistently shown that this compound can downregulate the expression of these proinflammatory molecules. patsnap.com For example, it has been observed to reduce the production of TNF-α, IL-1β, and IL-6, thereby mitigating the inflammatory process. patsnap.com In human lung fibroblast cell lines, glycyrrhizin was found to down-regulate the production of the inflammatory chemokines IL-8 and eotaxin 1, which are potent attractants for neutrophils and eosinophils, respectively. nih.gov The modulation of these cytokines and chemokines is a critical aspect of the compound's anti-inflammatory properties. patsnap.com

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

This compound exhibits notable antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS) and inhibit their generation. patsnap.comnih.govbohrium.com ROS are highly reactive molecules, such as hydroxyl radicals and superoxide anions, that can cause significant damage to cells and are implicated in aging and various diseases. patsnap.comresearchgate.net The antioxidant defense mechanisms of exogenous compounds typically involve either inhibiting ROS generation or trapping existing free radicals. nih.govbohrium.com

Research has demonstrated that glycyrrhizin, the active component of this compound, can effectively scavenge free radicals. patsnap.com Pulse radiolysis studies have shown that glycyrrhizin reacts with hydroxyl radicals and solvated electrons at high rate constants. nih.gov Furthermore, it has been shown to capture solvated electrons, preventing their interaction with molecular oxygen and thus inhibiting the formation of superoxide radicals. nih.govbohrium.com

While some studies have indicated that glycyrrhizic acid may not directly scavenge certain stable radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) in cell-free systems, it does reduce the generation of ROS by activated neutrophils. nih.gov Pre-incubation of neuronal cells with glycyrrhizic acid has been found to decrease the production of free radicals and increase the intracellular levels of glutathione, a major endogenous antioxidant. nih.gov This suggests that in addition to direct scavenging, this compound may also enhance the cell's own antioxidant defense systems.

Antiviral Mechanisms and Host-Pathogen Interactions in In Vitro Systems

This compound has demonstrated broad-spectrum antiviral activity in various in vitro systems, acting through multiple mechanisms that interfere with the viral life cycle and modulate host-pathogen interactions.

Interference with Viral Replication Processes

A primary antiviral mechanism of this compound is the inhibition of viral replication. nih.govnih.gov Studies have shown its efficacy against a range of viruses, including SARS-CoV-2, herpes simplex virus (HSV-1), and hepatitis B virus (HBV). nih.govresearchgate.net For SARS-CoV-2, glycyrrhizin has been found to potently inhibit viral replication in Vero E6 cells in a dose-dependent manner. nih.govresearchgate.net One of the proposed mechanisms for this is the inhibition of the viral main protease (Mpro), an enzyme essential for the replication process. nih.govresearchgate.net

In the case of HBV, glycyrrhizin can inhibit the secretion of the hepatitis B surface antigen (HBsAg) from infected cells, causing it to accumulate within the cytoplasm and disrupting its intracellular transport. nih.gov Similarly, it has been shown to inhibit the replication of HSV-1 in vitro. nih.gov The antiviral effect of glycyrrhizin is often observed in the early stages of viral replication. nih.gov For some viruses, like infectious bursal disease virus (IBDV), dipotassium (B57713) glycyrrhizinate can directly inactivate the virus or interfere with its replication. nih.gov

Modulation of Host Cell Receptors and Entry

In addition to inhibiting replication, this compound can also interfere with the initial stages of viral infection, namely the attachment and entry of the virus into the host cell. Viruses rely on specific interactions between their surface proteins and receptors on the host cell to gain entry. virologyresearchservices.comresearchgate.netresearchgate.net

Glycyrrhizin has been reported to modulate the fluidity of the host cell's plasma membrane. nih.gov By reducing membrane fluidity, it can suppress the entry of enveloped viruses such as HIV, influenza A virus, and vesicular stomatitis virus. nih.gov This alteration of the membrane may impair the necessary conformational changes and fusion events required for the virus to deliver its genetic material into the cell. nih.goviimmun.ru

Furthermore, studies on human coronaviruses have indicated that diammonium glycyrrhizinate can interrupt spike-mediated cellular entry. nih.gov It is suggested that it may block the interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor, a critical step for the entry of SARS-CoV-2. researchgate.netnih.gov This interference with the virus's ability to bind to and enter the host cell represents a significant aspect of its antiviral activity.

Apoptosis and Cell Cycle Modulation in Preclinical Cell Lines

This compound has been shown to induce apoptosis (programmed cell death) and modulate the cell cycle in various preclinical cancer cell lines.

In studies using cervical cancer cells, glycyrrhizin treatment led to a dose-dependent increase in apoptosis. nih.gov This was associated with the disruption of the mitochondrial membrane potential and the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways. nih.gov The expression of pro- and anti-apoptotic proteins was also modulated. nih.gov Furthermore, glycyrrhizin induced cell cycle arrest at the G0/G1 phase, which was linked to a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increase in the CDK inhibitor p21. nih.gov

Similar effects have been observed in gastric cancer cells, where glycyrrhizic acid inhibited proliferation in a time- and dose-dependent manner. nih.govresearchgate.net It induced G1/S-phase arrest and apoptosis, accompanied by the downregulation of G1 phase-related cyclins (D1, D2, D3, E1, and E2) and modulation of apoptosis-related proteins such as Bax, Bcl-2, and caspases. researchgate.net

In lung adenocarcinoma A549 cells, glycyrrhizin treatment increased the percentage of cells in both early and late apoptosis. researchgate.net This was confirmed by the cleavage of PARP, a hallmark of apoptosis. researchgate.net While it induced apoptosis, significant changes in the G1, S, and G2/M phases of the cell cycle were not observed in this particular cell line, suggesting that the primary anti-proliferative effect in these cells is through the induction of apoptosis. researchgate.net

Immunomodulatory Effects on Cellular Responses

This compound, a salt derived from glycyrrhizic acid, exerts significant immunomodulatory effects by influencing the behavior and function of various immune cells. Its mechanism of action involves the modulation of key cellular players in both innate and adaptive immunity, thereby regulating the inflammatory cascade and shaping the nature of the immune response. Research indicates that its effects are multifaceted, impacting macrophages, dendritic cells (DCs), and T-lymphocytes through the regulation of cell surface molecule expression, cytokine production, and functional activity.

Effects on Macrophages and Dendritic Cells:

This compound and its active component, glycyrrhizin, have been shown to modulate the activity of antigen-presenting cells such as macrophages and dendritic cells. patsnap.com In macrophages, these compounds can enhance efferocytosis, the process of clearing apoptotic cells, which is crucial for the resolution of inflammation. nih.gov Studies on dipotassium glycyrrhizate, a related salt, demonstrated that it promotes efferocytosis by regulating molecules involved in the recognition (MERTK, LRP1), uptake (Rac1), and metabolism (LXRα, ABCA1) of apoptotic cells. nih.gov Furthermore, glycyrrhizic acid can promote the polarization of macrophages towards the classically activated (M1) phenotype, which is associated with enhanced phagocytosis and bactericidal capacity. nih.gov

Dendritic cells, which are critical for initiating T-cell-mediated immunity, are also a target of glycyrrhizin. nih.govscienceopen.com Studies have shown that glycyrrhizin can induce the maturation of DCs, characterized by the upregulation of surface maturation markers like CD40, CD86, and MHC-II. nih.gov This maturation process is accompanied by an increased production of Interleukin-12 (IL-12), a key cytokine that drives the differentiation of T helper 1 (Th1) cells. nih.gov By enhancing the maturation and allostimulatory activity of DCs, glycyrrhizin can steer the immune response toward a Th1 profile. nih.gov

Interactive Table 1: Effects of Glycyrrhizinates on Macrophage and Dendritic Cell Functions

| Cell Type | Specific Effect | Key Molecules/Pathways Modulated | Research Finding |

|---|---|---|---|

| Macrophages | Enhanced Efferocytosis | MERTK, LRP1, Rac1, LXRα, ABCA1 | Dipotassium glycyrrhizate enhances the removal of apoptotic cells by regulating recognition, uptake, and metabolism-related molecules. nih.gov |

| M1 Polarization | JNK, NF-κB | Glycyrrhizic acid promotes polarization to the M1 phenotype, increasing phagocytic and bactericidal capabilities. nih.gov | |

| Dendritic Cells | Upregulation of Maturation Markers | CD40, CD86, MHC-II | Glycyrrhizin treatment increases the expression of co-stimulatory and antigen-presenting molecules on the DC surface. nih.gov |

| Increased Cytokine Production | IL-12 | Glycyrrhizin stimulates DCs to produce IL-12, promoting a Th1-polarizing environment. nih.gov | |

| Enhanced T-cell Stimulation | Allostimulatory Activity | GL-treated DCs show an increased capacity to stimulate the proliferation of allogeneic T-cells. nih.gov |

Modulation of T-Lymphocyte Responses and Cytokine Profiles:

The influence of this compound extends to the adaptive immune system, particularly T-lymphocytes. By affecting dendritic cells, it indirectly shapes T-cell differentiation and function. nih.gov Dendritic cells treated with glycyrrhizin have been found to enhance the proliferation of allogeneic T-cells and skew the subsequent immune response towards a Th1 phenotype. nih.gov This is evidenced by an increased production of Interferon-gamma (IFN-γ) and a reduction in Interleukin-4 (IL-4) by the stimulated T-cells. nih.gov

The compound's broader anti-inflammatory action is also mediated by its ability to downregulate the expression of various pro-inflammatory cytokines. patsnap.comnih.gov Research has consistently shown that this compound can reduce the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), which are pivotal mediators in the inflammatory process. patsnap.comnih.gov This suppression of pro-inflammatory cytokines is a key aspect of its therapeutic potential in inflammatory conditions. patsnap.comnih.gov Conversely, it can also enhance the production of certain immunoglobulins and anti-inflammatory or regulatory cytokines like Interleukin-10 (IL-10). nih.govmdpi.com

Interactive Table 2: Modulation of Cytokine Production by Glycyrrhizinates

| Cytokine Category | Specific Cytokine | Effect | Cellular Context |

|---|---|---|---|

| Pro-inflammatory Cytokines | TNF-α | Downregulation | General anti-inflammatory effect. patsnap.comnih.gov |

| IL-1β | Downregulation | Observed in various inflammatory models. patsnap.comnih.govnih.gov | |

| IL-6 | Downregulation | Mitigates systemic inflammatory responses. patsnap.comnih.govnih.gov | |

| Th1-Associated Cytokines | IFN-γ | Upregulation | Produced by T-cells stimulated with GL-treated DCs. nih.gov |

| IL-12 | Upregulation | Produced by GL-treated dendritic cells. nih.gov | |

| Th2-Associated Cytokines | IL-4 | Downregulation | Reduced production from T-cells in mixed lymphocyte reactions. nih.gov |

| Regulatory Cytokines | IL-10 | Upregulation | Produced alongside IFN-γ in mixed lymphocyte reactions. nih.gov |

Preclinical Efficacy and Biological Activities of Disodium Glycyrrhizinate in Animal Models and in Vitro Systems

Anti-inflammatory Efficacy in Rodent Models

The anti-inflammatory properties of glycyrrhizin (B1671929) derivatives have been substantiated through various established rodent models of inflammation. These studies demonstrate the compound's ability to modulate key inflammatory pathways and reduce inflammatory responses.

The carrageenan-induced paw edema model is a standard method for assessing the efficacy of acute anti-inflammatory agents. researchgate.net Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling, or edema. frontiersin.org The initial phase involves the release of mediators like histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines. frontiersin.org

Studies have shown that derivatives of glycyrrhizic acid can significantly inhibit this inflammatory response. For instance, disodium (B8443419) glycyrrhetinic acid hemiphthalate, a derivative, demonstrated potent anti-inflammatory activity by significantly inhibiting carrageenan-induced paw edema in rats. nih.gov Its potency was found to be substantially higher than that of acetylsalicylic acid in this model. nih.gov Similarly, other studies using related compounds like ammonium (B1175870) glycyrrhizinate have confirmed the ability to suppress the effects of carrageenan, markedly reducing paw edema formation. nih.gov The mechanism is linked to the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov

Table 1: Effect of Glycyrrhizin Derivatives on Carrageenan-Induced Paw Edema

| Compound Studied | Animal Model | Key Findings | Reference |

| Disodium glycyrrhetinic acid hemiphthalate | Rat | Significantly inhibited paw edema. Potency was approximately 13.05 times higher than acetylsalicylic acid. | nih.gov |

| Ammonium glycyrrhizinate | Mouse | Markedly suppressed paw edema formation for up to 48 hours after administration. | nih.gov |

| Dihemiphthalate compounds of glycyrrhetinic acid derivatives | Rat | Significantly inhibited the development of paw edema during the first 3 hours post-carrageenan injection. | nih.gov |

Zymosan, a component derived from yeast cell walls, is used to induce sterile peritonitis, a model for studying systemic inflammatory responses and leukocyte migration. nih.govmeliordiscovery.com Intraperitoneal injection of zymosan triggers an inflammatory cascade, leading to the infiltration of immune cells, primarily neutrophils, into the peritoneal cavity and the production of inflammatory mediators. meliordiscovery.commdpi.com

Research has demonstrated the anti-inflammatory effects of glycyrrhizin compounds in this model. A single administration of ammonium glycyrrhizinate was shown to produce significant anti-inflammatory effects in zymosan-induced peritonitis in mice. nih.govresearchgate.net The compound was effective in reducing the infiltration of inflammatory cells into the peritoneal cavity, highlighting its ability to modulate leukocyte trafficking during inflammation. researchgate.net This model helps to confirm the compound's capacity to act on systemic inflammatory processes beyond localized edema. nih.gov

Antinociceptive Activity in Animal Pain Models

Antinociceptive activity refers to the suppression of pain signaling. Disodium glycyrrhizinate and its related compounds have been evaluated in several animal models designed to assess analgesic potential against different types of pain.

The acetic acid-induced writhing test is a chemical pain model used to screen for peripheral analgesic activity. wisdomlib.orgnih.gov Intraperitoneal injection of acetic acid causes irritation of the peritoneal lining, leading to a characteristic stretching and writhing response in the animal, which is considered an indicator of visceral pain. pharmacologydiscoveryservices.comwisdomlib.org This response is mediated by the release of endogenous pain mediators like prostaglandins. nih.gov

Disodium glycyrrhetinic acid hemiphthalate has shown significant antinociceptive effects in this model. nih.gov It effectively suppressed the writhing responses in mice induced by acetic acid. nih.gov The potency of this derivative was reported to be approximately 12.84 times higher than that of acetylsalicylic acid, indicating a strong peripheral analgesic effect. nih.gov

Table 2: Antinociceptive Effects in Acetic Acid-Induced Writhing Test

| Compound Studied | Animal Model | Key Findings | Reference |

| Disodium glycyrrhetinic acid hemiphthalate | Mouse | Significantly inhibited abdominal constrictions with a potency ~12.84 times higher than acetylsalicylic acid. | nih.gov |

| Glycyrrhizin | Mouse | Significantly inhibited the nociception induced by acetic acid. | nih.gov |

The formalin test is a widely used model of tonic chemical pain that produces a biphasic nociceptive response. meliordiscovery.comnih.gov The first, acute phase results from the direct chemical stimulation of nociceptors, while the second, inflammatory phase is driven by a central sensitization mechanism and ongoing peripheral inflammation. meliordiscovery.commdpi.com This model allows for the investigation of both acute and more persistent inflammatory pain. nih.gov

Studies using glycyrrhizin have shown significant inhibition of nociception in both phases of the formalin test in mice. nih.gov This suggests that the compound acts on both the acute neurogenic pain and the subsequent inflammatory pain pathways. nih.gov Furthermore, in models of hyperalgesia (an increased sensitivity to pain), such as zymosan-induced hyperalgesia, ammonium glycyrrhizinate demonstrated a strong ability to reduce the pain state. nih.gov It produced a significant, long-lasting reduction in zymosan-induced hyperalgesia, indicating its potential to alleviate persistent pain states associated with inflammation. nih.govresearchgate.net

Hepatoprotective Effects in Experimental Liver Injury Models

The liver-protective, or hepatoprotective, effects of glycyrrhizin and its derivatives are among their most well-documented biological activities. nih.gov These effects have been demonstrated in various experimental models of liver injury induced by toxins, drugs, or other harmful agents. patsnap.comnih.gov

The mechanisms underlying these hepatoprotective effects are multifaceted and include anti-inflammatory, antioxidant, and antiviral properties. nih.govpatsnap.com Glycyrrhizin has been shown to protect liver cells by mitigating liver inflammation and reducing oxidative stress. patsnap.comresearchgate.net In experimental models of fulminant hepatic failure, such as that induced by D-galactosamine/lipopolysaccharide (D-GalN/LPS), glycyrrhizin derivatives have shown protective effects. nih.govresearchgate.net The anti-inflammatory action of glycyrrhizin, including the suppression of TNF-α and caspase-3, is considered a key contributor to its hepatoprotective activity. nih.gov Furthermore, glycyrrhizin and its active metabolite, glycyrrhetinic acid, have been used as liver-protective drugs in clinical settings in some countries for conditions like chronic hepatitis. nih.gov Studies have also demonstrated that these compounds can inhibit the proliferation of hepatocellular carcinoma cells and promote the regeneration of injured liver tissue. nih.gov

Table 3: Summary of Hepatoprotective Mechanisms

| Mechanism | Description | Reference |

| Anti-inflammatory | Suppresses pro-inflammatory cytokines like TNF-α and inhibits inflammatory cell infiltration. | nih.govpatsnap.com |

| Antioxidant | Scavenges free radicals and reduces oxidative stress, protecting hepatocytes from damage. | patsnap.com |

| Antiapoptotic | Inhibits key mediators of apoptosis, such as caspase-3, and the release of cytochrome C from mitochondria. | nih.gov |

| Antiviral | Has been observed to inhibit the replication of certain viruses, including hepatitis viruses. | patsnap.compatsnap.com |

Antiviral Potential in Cellular and Animal Models (e.g., Hepatitis viruses, SARS-CoV-2 mechanistic studies)

This compound, often studied as its active component glycyrrhizic acid (GA) or glycyrrhizin (GL), has demonstrated a broad spectrum of antiviral activities in various in vitro and in vivo models. Its mechanisms of action are multifaceted, often involving interference with viral entry, replication, and modulation of host immune responses.

Hepatitis Viruses:

Glycyrrhizin has a long history of use in treating chronic hepatitis, particularly in Japan. frontiersin.org In vitro studies have shown that it can inhibit the secretion of hepatitis B virus surface antigen (HBsAg) from infected liver cells. frontiersin.orgfrontiersin.org This is achieved by causing the accumulation of HBsAg in the Golgi apparatus, thereby altering its intracellular transport and inhibiting its sialylation in a dose-dependent manner. frontiersin.orgfrontiersin.org Furthermore, glycyrrhizin can bind to hepatocytes, change the expression of HBV-related antigens, and inhibit the sialylation of HBsAg. frontiersin.org While some studies suggest a moderate inhibition of HBV production without toxic effects on host cells, others indicate that it did not significantly reduce HCV RNA levels in patients, though it did lower serum alanine aminotransferase levels. nih.govkobe-u.ac.jp In cell culture models, glycyrrhizin has shown a dose-dependent antiviral effect against Hepatitis C Virus (HCV), with one study reporting a 50% reduction in HCV at a concentration of 14 ± 2 μg/mL and an 89% inhibition at 40 μg/mL. nih.gov Combination therapy of glycyrrhizin with other antiviral drugs like lamivudine or interferon has shown enhanced inhibitory effects on HBV and HCV replication. frontiersin.orgfrontiersin.org

SARS-CoV-2 Mechanistic Studies:

The emergence of SARS-CoV-2 prompted extensive research into the antiviral potential of existing compounds, including glycyrrhizin. Multiple studies have indicated that glycyrrhizin and its derivatives interfere with the early stages of SARS-CoV-2 infection, primarily by targeting the viral spike (S) protein and its interaction with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). researchgate.netmdpi.com

Mechanistic studies have revealed several ways in which glycyrrhizin exerts its anti-SARS-CoV-2 effects:

Blocking Viral Entry: Glycyrrhizin has been shown to directly interact with the S protein, thereby blocking its binding to host cells. researchgate.net Molecular docking studies have identified potential binding pockets for glycyrrhizin on the S protein, including at the interface with ACE2 and within the receptor-binding domain (RBD). This interaction can disrupt the conformational changes in the S protein required for ACE2 binding. Diammonium glycyrrhizinate (DG), a derivative, has also been shown to efficiently impair the interaction between the RBD and human ACE2 proteins in a concentration-dependent manner. mdpi.com

Inhibition of Viral Proteases: Glycyrrhizin has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication. biorxiv.orgbiorxiv.orgnih.gov In vitro assays demonstrated that glycyrrhizin could completely inhibit Mpro activity at a concentration of 2000 µM and reduce its activity by over 70% at 30 µM. biorxiv.org

Downregulation of Host Factors: Some evidence suggests that glycyrrhizin can down-regulate the expression of ACE2 in vitro, further hindering viral entry. nih.gov It has also been proposed to inhibit the expression of transmembrane protease serine 2 (TMPRSS2), another host protein crucial for SARS-CoV-2 entry. mdpi.com

The following table summarizes the key antiviral mechanisms of glycyrrhizin against Hepatitis viruses and SARS-CoV-2 based on preclinical findings.

| Virus Target | Mechanism of Action | Key Findings |

| Hepatitis B Virus (HBV) | Inhibition of HBsAg secretion | Accumulation of HBsAg in the Golgi apparatus, altered intracellular transport, and inhibited sialylation. frontiersin.orgfrontiersin.org |

| Modulation of host cell factors | Binds to hepatocytes and alters the expression of HBV-related antigens. frontiersin.org | |

| Hepatitis C Virus (HCV) | Inhibition of viral replication | Dose-dependent reduction in HCV levels in cell culture. nih.gov |

| SARS-CoV-2 | Blocking viral entry | Directly interacts with the spike protein, preventing attachment to host cells. researchgate.net Impairs the binding of the spike protein's RBD to the ACE2 receptor. mdpi.comnih.gov |

| Inhibition of viral enzymes | Inhibits the activity of the main protease (Mpro/3CLpro), which is crucial for viral replication. biorxiv.orgbiorxiv.orgnih.gov | |

| Modulation of host cell factors | Downregulates the expression of the ACE2 receptor and potentially TMPRSS2. mdpi.comnih.gov |

Antitumoral and Antiproliferative Effects in Cell Lines and Preclinical Tumor Models

This compound and its primary active metabolite, glycyrrhetinic acid, have been investigated for their potential anticancer properties in a variety of preclinical models. These studies have revealed mechanisms including the inhibition of cell proliferation, induction of apoptosis, and interference with tumor promotion.

Inhibition of Malignant Glioma Cell Proliferation

Research has demonstrated the inhibitory effects of glycyrrhizic acid on the proliferation of malignant glioma cells. One study found that glycyrrhizic acid could suppress the growth of C6 glioma cells in a dose- and time-dependent manner. The mechanism behind this inhibition was linked to the downregulation of the high-mobility group box 1 (HMGB1) protein and the receptor for advanced glycation end products (RAGE) signaling pathway. Specifically, treatment with glycyrrhizic acid led to decreased expression of HMGB1, RAGE, and downstream signaling molecules including nuclear factor-kappa B (NF-κB), extracellular signal-regulated kinase (ERK), and matrix metalloproteinase-9 (MMP-9). This suggests that the anti-proliferative effect of glycyrrhizic acid on glioma cells is mediated through the suppression of the HMGB1-RAGE signaling axis.

Impact on Bladder Cancer Cell Apoptosis

In the context of bladder cancer, glycyrrhizic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies on human bladder cancer T24 cells revealed that glycyrrhizic acid treatment could trigger apoptosis through the mitochondrial pathway. This was evidenced by an increase in the ratio of Bax to Bcl-2 proteins, which are key regulators of apoptosis, and the subsequent activation of caspase-3. Furthermore, glycyrrhizic acid was found to inhibit the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival and proliferation. The pro-apoptotic effects of glycyrrhizic acid were diminished when the PI3K/Akt pathway was activated, indicating that the induction of apoptosis in bladder cancer cells is at least partially dependent on the inhibition of this pathway.

Influence on Tumor Initiation and Promotion in Animal Models

The effects of glycyrrhizin on carcinogenesis have been examined in animal models, particularly in the context of skin and liver cancer. In a two-stage skin carcinogenesis model in mice, where tumors are initiated with 7,12-dimethylbenz[a]anthracene (DMBA) and promoted with 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of glycyrrhizin was found to significantly inhibit tumor promotion. This was associated with a reduction in TPA-induced inflammation and oxidative stress.

In studies related to liver cancer, glycyrrhizin has demonstrated protective effects against chemically induced hepatocarcinogenesis in rats. It has been shown to suppress the development of preneoplastic lesions and reduce the incidence of hepatocellular carcinoma. The mechanisms underlying these protective effects are thought to include its anti-inflammatory, antioxidant, and immunomodulatory properties.

The following table provides a summary of the antitumoral and antiproliferative effects of glycyrrhizin observed in preclinical studies.

| Cancer Type | Model | Key Findings | Mechanism of Action |

| Malignant Glioma | C6 glioma cell line | Inhibited cell proliferation in a dose- and time-dependent manner. | Downregulation of the HMGB1-RAGE signaling pathway, leading to decreased expression of NF-κB, ERK, and MMP-9. |

| Bladder Cancer | T24 human bladder cancer cell line | Induced apoptosis. | Increased Bax/Bcl-2 ratio, activation of caspase-3, and inhibition of the PI3K/Akt signaling pathway. |

| Skin Cancer | Mouse skin carcinogenesis model (DMBA/TPA) | Inhibited tumor promotion. | Reduction of TPA-induced inflammation and oxidative stress. |

| Liver Cancer | Rat hepatocarcinogenesis model | Suppressed the development of preneoplastic lesions and hepatocellular carcinoma. | Anti-inflammatory, antioxidant, and immunomodulatory effects. |

Investigations of Genotoxicity and Carcinogenicity in Preclinical Studies

The genotoxic and carcinogenic potential of this compound and its components has been evaluated in a range of preclinical studies to assess its safety profile. These investigations have included bacterial mutagenicity assays, as well as longer-term carcinogenicity studies in animal models.

Chromosomal Aberration Tests in Cell Cultures (e.g., Chinese Hamster Fibroblast Cultures)

The potential for a substance to induce structural or numerical damage to chromosomes is a critical aspect of genotoxicity assessment. The in vitro chromosome aberration test is a standard method used to identify such effects in cultured mammalian cells. eurofins.com This assay evaluates the clastogenicity of a test compound by exposing cell cultures, such as those derived from Chinese hamster fibroblasts or human peripheral blood lymphocytes, to the substance with and without metabolic activation. labcorp.comregulations.gov Following exposure, cells are arrested in the metaphase stage of cell division, and chromosomes are analyzed microscopically for abnormalities like breaks, exchanges, and polyploidy. labcorp.com

In a chromosome aberration test conducted on Chinese Hamster Lung (CHL) cells, this compound was found to induce structural chromosome aberrations at a concentration of 4000 µg/mL. mdpi.com However, in the same study, it did not increase the number of revertant colonies in the Ames test, which assesses gene mutations. mdpi.com Another related compound, monoammonium glycyrrhizinate, was reported to be non-genotoxic in a chromosome aberration test using human lymphocytes at concentrations up to 1500 µg/mL, though cytotoxicity was observed at this level. mdpi.com

Table 1: Summary of In Vitro Chromosomal Aberration Test Findings

| Compound | Cell System | Concentration | Result | Citation |

|---|---|---|---|---|

| This compound | Chinese Hamster Lung (CHL) Cells | 4000 µg/mL | Induced structural chromosome aberrations. | mdpi.com |

| Monoammonium Glycyrrhizinate | Human Lymphocytes | Up to 1500 µg/mL | Did not induce genotoxicity (cytotoxicity observed at 1500 µg/mL). | mdpi.com |

In Vivo Micronucleus Tests in Rodents

The in vivo mammalian erythrocyte micronucleus test is a widely used and regulatory-accepted method for assessing genotoxicity. nucro-technics.comnih.gov This assay detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of treated animals, typically rodents. nucro-technics.com Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division. nucro-technics.com An increase in the frequency of micronucleated young erythrocytes in treated animals indicates that the substance is genotoxic in vivo, taking into account metabolic, pharmacokinetic, and DNA-repair processes that occur in a whole animal. nucro-technics.commdpi.com

Specific studies on this compound in the in vivo micronucleus test were not identified in a comprehensive literature review. However, studies on closely related salts of glycyrrhizic acid provide relevant data. Ammonium glycyrrhizate was found to be not genotoxic in a battery of tests that included in vivo cytogenetics assays. nih.gov More specifically, monoammonium glycyrrhizinate did not show genotoxic activity in a micronucleus test using mouse bone marrow. mdpi.com These findings on closely related compounds suggest a low potential for this compound to induce chromosomal damage in the whole-animal system.

Table 2: In Vivo Micronucleus Test Findings for Related Glycyrrhizic Acid Salts

| Compound | Animal Model | Test System | Result | Citation |

|---|---|---|---|---|

| Ammonium Glycyrrhizate | Rodents | In vivo cytogenetics assays | Not genotoxic. | nih.gov |

| Monoammonium Glycyrrhizinate | Mouse | Bone marrow micronucleus test | Not genotoxic. | mdpi.com |

Long-Term Carcinogenicity Studies in Murine Models

Long-term carcinogenicity studies in rodent models are the standard for evaluating the potential of a substance to cause cancer over a lifetime of exposure. These studies typically involve administering the test substance to animals (usually rats and mice) daily for a period of up to two years.

A tumorigenicity study was conducted in which this compound was administered to B6C3F1 mice in their drinking water for 96 weeks. nih.gov The experiment was terminated at 110 weeks. The results showed no difference between the treated and control groups in terms of tumor incidence, the latent period for tumor appearance, or the distribution of different tumor types. nih.gov The study concluded that the long-term oral administration of this compound to mice provided no evidence of tumorigenicity. nih.gov

In a separate 104-week study, the related compound monoammonium glycyrrhizinate was tested for carcinogenic potential in both CD rats and CD-1 mice via subcutaneous administration. researchgate.netresearchgate.netpieronline.jp The study concluded that under the experimental conditions, the compound did not possess carcinogenic potential in either rats or mice. researchgate.netresearchgate.net The types, incidence, and severity of neoplastic lesions recorded were not increased in the treated animals compared to the control groups and were consistent with those commonly found in the strains and ages of the animals tested. researchgate.net

Table 3: Summary of Long-Term Carcinogenicity Studies

| Compound | Species/Strain | Duration | Route of Administration | Key Finding | Citation |

|---|---|---|---|---|---|

| This compound | B6C3F1 Mice | 96 weeks | Oral (Drinking Water) | No evidence of tumorigenicity. | nih.gov |

| Monoammonium Glycyrrhizinate | CD Rats & CD-1 Mice | 104 weeks | Subcutaneous | No carcinogenic potential observed. | researchgate.netresearchgate.net |

Anthelmintic Activity in Parasitic Infection Models (e.g., Opisthorchis felineus in Hamsters)

This compound has been investigated for its role in treating parasitic infections, particularly in combination with established anthelmintic drugs in hamster models of opisthorchiasis, a liver disease caused by the fluke Opisthorchis felineus. dntb.gov.uanih.gov While not typically used as a standalone anthelmintic, its formulation into supramolecular complexes with drugs like praziquantel (B144689) has shown to significantly enhance therapeutic efficacy.

In a study using hamsters infected with O. felineus, a complex of praziquantel with this compound (PZQ-Na₂GA) was administered. nih.gov This complex reduced the number of helminths in the liver by 87%, an effect that was 30% greater than a single administration of the complex. nih.gov The improved efficacy is partly attributed to the higher bioavailability of praziquantel when complexed with this compound. nih.govresearchgate.net Beyond reducing the parasite load, the PZQ-Na₂GA complex also improved the physiological status of the infected hamsters, as evidenced by diminished relative weights of the liver and thymus and improvements in some hematological parameters. nih.gov Furthermore, the complex was better at decreasing the inflammatory infiltration caused by the infection compared to praziquantel alone. nih.gov

Similar synergistic effects have been observed with other compounds. A complex of curcumin and this compound showed a noticeable immobilizing effect on O. felineus individuals in vitro. dntb.gov.ua Likewise, a complex with albendazole demonstrated a pronounced anthelmintic effect and improved physiological parameters in infected hamsters. dntb.gov.ua

Table 4: Efficacy of this compound Complexes in Opisthorchis felineus Hamster Model

| Drug Complex | Key Anthelmintic Finding | Additional Biological Activities | Citation |

|---|---|---|---|

| Praziquantel-Disodium Glycyrrhizinate (PZQ-Na₂GA) | Reduced helminth load in the liver by 87%. | Improved host physiological and hematological parameters; reduced inflammatory infiltration. | nih.govnih.gov |

| Curcumin-Disodium Glycyrrhizinate | Noticeable immobilizing effect on helminths in vitro. | Not specified in vivo. | dntb.gov.ua |

| Albendazole-Disodium Glycyrrhizinate | Pronounced anthelmintic effect. | Normalized liver and spleen weight; improved physiological parameters. | dntb.gov.ua |

Structure Activity Relationships and Rational Design of Glycyrrhizinate Derivatives

Impact of Glycosylation on Biological Activity

The glycosidic moiety of disodium (B8443419) glycyrrhizinate, consisting of two glucuronic acid molecules, plays a pivotal role in its biological activity. The presence and nature of this sugar chain can significantly influence the compound's pharmacological effects. For instance, the carbohydrate portion is crucial for the antithrombin activity of glycyrrhizin (B1671929), as its aglycone, glycyrrhetinic acid, does not exhibit this effect. This suggests that the sugar moiety is essential for the allosteric interaction with thrombin.

Furthermore, the degree of glycosylation has been shown to modulate anticancer properties. Studies have demonstrated that glycyrrhetinic acid monoglucuronides (GAMGs) exhibit higher anticancer activities than the bisglucuronide glycyrrhizin analogs. This indicates that a reduction in the number of sugar units can, in some cases, enhance the desired therapeutic effect. Specifically, in vivo studies have shown that GAMGs are more effective at inhibiting tumor growth in mouse models of sarcoma and hepatoma compared to their bisglucuronide counterparts nih.gov.

The anti-inflammatory activity is also influenced by the glycosidic chain. While glycyrrhetinic acid itself possesses potent anti-inflammatory properties, certain glycosylated derivatives have shown comparable or even superior activity in preclinical models. The nature of the sugar can also be a determining factor; for example, the sweetness of glycyrrhetinic acid derivatives, a property linked to its structure, can be modulated by the type of sugar attached. A monoglucuronide derivative of glycyrrhetinic acid has been reported to be significantly sweeter than sucrose, highlighting the influence of the sugar component on its physicochemical properties.

Significance of Modifications at C-3 and C-30 Positions for Functional Consequences